molecular formula C10H12O2S B14327977 3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione CAS No. 108919-97-7

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione

Cat. No.: B14327977
CAS No.: 108919-97-7
M. Wt: 196.27 g/mol
InChI Key: YNCXCBCAOLAHGF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a dione functional group at position 1,1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethylphenylthiourea with an oxidizing agent can lead to the formation of the desired benzothiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione functional group to diols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and substituted benzothiophene derivatives.

Scientific Research Applications

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-3a,7a-dihydro-1H-1-benzothiophene-1,1-dione is unique due to its specific substitution pattern and the presence of a dione functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

108919-97-7

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3,5-dimethyl-3a,7a-dihydro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C10H12O2S/c1-7-3-4-10-9(5-7)8(2)6-13(10,11)12/h3-6,9-10H,1-2H3

InChI Key

YNCXCBCAOLAHGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C=C1)S(=O)(=O)C=C2C

Origin of Product

United States

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